N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide
Description
N-(4-ETHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE is a synthetic organic compound that features both an ethoxyphenyl group and a tetrazole ring. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Properties
Molecular Formula |
C12H15N5O2 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3-(tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C12H15N5O2/c1-2-19-11-5-3-10(4-6-11)14-12(18)7-8-17-9-13-15-16-17/h3-6,9H,2,7-8H2,1H3,(H,14,18) |
InChI Key |
GWBZHHFGGPVWFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCN2C=NN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: This can be achieved by reacting 4-ethoxyphenol with a suitable halogenating agent to introduce a leaving group.
Introduction of the Tetrazole Ring: The intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Amidation Reaction: Finally, the tetrazole intermediate is reacted with a suitable amine to form the final amide product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a phenol or quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a quinone derivative, while reduction could yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE would depend on its specific biological target. Generally, compounds with a tetrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The ethoxyphenyl group may enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE: Similar structure but with a methoxy group instead of an ethoxy group.
N-(4-CHLOROPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE: Similar structure but with a chloro group instead of an ethoxy group.
Uniqueness
N-(4-ETHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
